molecular formula C10H9NO B1293861 4-(1H-Pyrrol-1-yl)phenol CAS No. 23351-09-9

4-(1H-Pyrrol-1-yl)phenol

Cat. No. B1293861
CAS RN: 23351-09-9
M. Wt: 159.18 g/mol
InChI Key: SSRBBYUGRMSIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrrol-1-yl)phenol is a chemical compound that is part of a broader class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen atom. The phenol group attached to the pyrrole ring suggests that this compound has a hydroxyl group bound to a benzene ring, which is further connected to the pyrrole unit. This structure is indicative of potential applications in various fields, including materials science, pharmaceuticals, and organic electronics due to its conjugated system and potential for hydrogen bonding.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds involves reactions such as the coupling of propargylamines with vinyl sulfones or nitroalkenes and phenols, as seen in the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines . Another example is the synthesis of a dipyrrolyl monomer from 4-pyrrol-1-yl phenol and butanedioyl dichloride, which is then used for further polymerization . These methods highlight the versatility of pyrrole derivatives in chemical synthesis and their potential for creating a wide range of complex molecules.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which can significantly influence the electronic and steric properties of the molecule. For example, the crystal structure of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was determined using X-ray diffraction, revealing a planar benzene ring system and providing insights into the molecular conformation stabilized by intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including polymerization, coupling reactions, and substitutions. For instance, the oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl as an oxidant has been reported, leading to the formation of electroactive polymers . Additionally, the synthesis of 2-(4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves cyclization reactions with sulfur and iodine . These reactions demonstrate the chemical versatility of pyrrole derivatives and their potential for creating a wide array of functional materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse, depending on the substituents and the molecular structure. For example, the electrochemical behavior, thermal properties, and conductivities of these compounds can be studied using techniques such as differential scanning calorimetry (DSC), thermal gravimetry analysis (TGA), and four-probe technique . The luminescent properties of certain pyrrole derivatives, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, have also been investigated, indicating potential applications in optoelectronic devices . These properties are essential for the development of new materials with specific functionalities.

Scientific Research Applications

Synthesis of Electroactive Polymers

4-(1H-Pyrrol-1-yl)phenol derivatives have been utilized in the synthesis of electroactive polymers. Kaya and Aydın (2012) synthesized a phenol-based polymer, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, through an oxidative polycondensation reaction. This polymer displayed electrical conductivity and fluorescence properties in various solvents, indicating potential applications in electronic devices (Kaya & Aydın, 2012).

Antimicrobial and Antifungal Activity

The compound also shows promise in antimicrobial applications. Nizamov et al. (2015) reported that derivatives of 4-(1H-pyrrol-1-yl)phenol exhibit antimicrobial activity against Gram-positive bacteria and antifungal properties against Candida fungi (Nizamov et al., 2015).

Applications in Li-Ion Batteries

The compound has been researched for use in lithium-ion batteries. Su et al. (2012) synthesized a copolymer of 4-(1H-pyrrol-1-yl)phenol and pyrrole, which showed improved specific capacity as a cathode material for lithium-ion batteries, highlighting its potential in energy storage technology (Su et al., 2012).

Electrochromic Properties

In the field of electrochromic materials, Ak et al. (2006) studied a monomer derived from 4-(1H-pyrrol-1-yl)phenol for its electrochromic applications. The polymer demonstrated color-changing properties under electrical stimulus, suggesting its use in smart windows and displays (Ak et al., 2006).

Anticancer and Anti-inflammatory Applications

Zulfiqar et al. (2021) synthesized a derivative, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, and evaluated its anti-inflammatory and anticancer activities. The compound exhibited significant inhibition of cancer cells, suggesting potential in pharmaceutical research (Zulfiqar et al., 2021).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .

Future Directions

The future directions for “4-(1H-Pyrrol-1-yl)phenol” could involve further exploration of its potential bioactivity, given the interest in similar compounds . Additionally, new synthetic routes could be developed to improve the efficiency and yield of its production.

properties

IUPAC Name

4-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBBYUGRMSIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177916
Record name p-(1H-Pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrrol-1-yl)phenol

CAS RN

23351-09-9
Record name 4-(1H-Pyrrol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23351-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1H-Pyrrol-1-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(1H-Pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1H-pyrrol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrrol-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrrol-1-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(1H-Pyrrol-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(1H-Pyrrol-1-yl)phenol
Reactant of Route 5
4-(1H-Pyrrol-1-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(1H-Pyrrol-1-yl)phenol

Citations

For This Compound
77
Citations
M Chatzopoulou, A Patsilinakos, T Vallianatou… - Bioorganic & Medicinal …, 2014 - Elsevier
Targeting long-term diabetic complications, as well as inflammatory pathologies, aldose reductase inhibitors (ARIs) have been gaining attention over the years. In the present work, in …
Number of citations: 21 www.sciencedirect.com
Z Biyiklioglu, A Sofuoğlu - Journal of Molecular Structure, 2020 - Elsevier
In this study, peripherally and non-peripherally (2-{2-[4-(1H-pyrrol-1-yl)phenoxy]ethoxy}ethoxy) substituted novel cobalt (II), manganese (III) phthalocyanines were synthesized by …
Number of citations: 10 www.sciencedirect.com
IS Nizamov, EN Nikitin, ES Batyeva, ID Nizamov… - Russian Journal of …, 2015 - Springer
Reactions of 4-(1H-pyrrol-1-yl)phenol and 4-(1H-imidazol-1-yl)phenol with 2,4-diaryl-1,3,2λ 5 ,4λ 5 - dithiadiphosphetane 2,4-disulfides gave the corresponding O-4-hetarylphenyl …
Number of citations: 8 link.springer.com
M Chatzopoulou, VJ Demopoulos - researchgate.net
Aldose reductase (ALR2) comprises an elusive yet very significant target for drug design. Initially, the involvement of ALR2 in the polyol pathway linked this enzyme to the long-term …
Number of citations: 2 www.researchgate.net
M Chatzopoulou, VJ Demopoulos - researchgate.net
Aldose reductase (ALR2) is a notorious enzyme mostly known for its participation in the polyol pathway of glucose metabolism. Targeting this pathway for the treatment of long-term …
Number of citations: 0 www.researchgate.net
M Ak, L Toppare - Materials Chemistry and physics, 2009 - Elsevier
Star-shaped thiophene and pyrrole functionalized monomers namely 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine (TriaPy) and 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine (…
Number of citations: 57 www.sciencedirect.com
M Ak, MS Ak, L Toppare - Macromolecular Chemistry and …, 2006 - Wiley Online Library
A new monomer, 2,4,6‐tris(4‐(1H‐pyrrol‐1‐yl)phenoxy)‐1,3,5‐triazine (Tria‐Py) was synthesized via the reaction of 4‐(1H‐pyrrol‐1‐yl)phenol with 2,4,6‐trichloro‐1,3,5‐triazine. It was …
Number of citations: 38 onlinelibrary.wiley.com
WI Pérez-Mercado - 2015 - scholar.uprm.edu
Three new ferrocene complexes were synthesized with 4-(1H-pyrrol-1-yl) phenol group appended to the cyclopentadienyl (Cp) rings. These are: 1, 1’-4-(1H-pyrrol-1-yl) phenyl …
Number of citations: 0 scholar.uprm.edu
WI Pérez, Y Soto, C Ortíz, J Matta… - Bioorganic & medicinal …, 2015 - Elsevier
Three new ferrocene complexes were synthesized with 4-(1H-pyrrol-1-yl)phenol group appended to one of the Cp ring. These are: 1,1′-4-(1H-pyrrol-1-yl)phenyl ferrocenedicarboxylate…
Number of citations: 39 www.sciencedirect.com
G Roman - Tetrahedron Letters, 2014 - Elsevier
Chemoselectivity in the Mannich reaction for three different types of bifunctional substrates has been investigated. 1-Hydroxy-2-naphthalenylethanone affords either phenolic Mannich …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.